Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
CAS No.:
Cat. No.: VC20687240
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O4 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | tert-butyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate |
| Standard InChI | InChI=1S/C20H20O4/c1-20(2,3)24-18(21)11-13-8-9-17-16(10-13)19(22)15-7-5-4-6-14(15)12-23-17/h4-10H,11-12H2,1-3H3 |
| Standard InChI Key | NCHJXDHOAZANDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a dibenzo[b,e]oxepin scaffold—a tricyclic system consisting of two benzene rings fused to a seven-membered oxepin ring. The 11-oxo group introduces a ketone functionality at position 11, while the tert-butyl ester is appended via an acetic acid linker at position 2. Key features include:
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Aromatic Systems: The two benzene rings contribute planar rigidity, enhancing π-π stacking potential.
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Oxepin Ring: The oxygen atom in the seven-membered ring introduces polarity, influencing solubility and reactivity.
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Steric Effects: The bulky tert-butyl group impacts conformational flexibility and steric interactions in synthetic reactions.
Table 1: Key Molecular Properties
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves multi-step organic transformations:
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Dibenzo[b,e]oxepin Core Formation: Friedel-Crafts acylation or Ullmann coupling reactions construct the tricyclic framework.
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Acetic Acid Side Chain Introduction: Alkylation or nucleophilic substitution attaches the acetic acid moiety at position 2.
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Esterification: Reaction with tert-butanol under acidic conditions yields the final ester.
For example, a reported pathway begins with 2-bromo-11-oxodibenzo[b,e]oxepin, which undergoes a palladium-catalyzed cross-coupling with tert-butyl acetoacetate to install the ester group.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at position 2 requires careful control of reaction conditions.
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Oxepin Ring Stability: The oxepin ring’s strain makes it prone to ring-opening under strong acidic or basic conditions.
Pharmacological and Biomedical Applications
Table 2: Comparison with Isoxepac
| Property | Tert-Butyl Ester | Isoxepac |
|---|---|---|
| Bioactivity | Inert (prodrug) | NSAID (COX inhibition) |
| Solubility | Lipophilic | Hydrophilic |
| Metabolic Stability | High (ester protects carboxyl) | Low (rapid glucuronidation) |
Mechanistic Insights
Isoxepac, derived from the tert-butyl ester, inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Clinical studies demonstrate its efficacy in rheumatoid arthritis and postoperative pain, with fewer gastrointestinal side effects compared to aspirin .
Material Science Applications
Electronic Properties
The dibenzo[b,e]oxepin core’s extended conjugation enables applications in organic electronics:
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Organic Semiconductors: The planar structure facilitates charge transport in thin-film transistors.
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Luminescent Materials: Functionalization with electron-donating/withdrawing groups tunes emission wavelengths.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature above 250°C, making it suitable for high-temperature processing in polymer composites.
Comparative Analysis of Derivatives
Methyl Ester Analog
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate differs in ester group size, affecting:
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Hydrolysis Kinetics: Faster conversion to the active acid due to lower steric hindrance.
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Crystallinity: Reduced melting point (127–129°C) compared to the tert-butyl derivative.
Halogenated Derivatives
Bromination at position 4 enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-couplings for drug diversification.
Research Frontiers and Challenges
Targeted Drug Delivery
Encapsulation of the tert-butyl ester in lipid nanoparticles could improve prodrug delivery to inflammatory sites, minimizing systemic toxicity .
Computational Modeling
Density functional theory (DFT) studies predict that substituting the tert-butyl group with fluorinated alkyl chains enhances blood-brain barrier permeability, potentially enabling CNS applications.
Environmental Impact
Biodegradation studies are lacking. Esterase-mediated hydrolysis in aquatic systems may release Isoxepac, necessitating ecotoxicological assessments .
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